molecular formula C17H15Cl2NO4 B11499695 3-{[(4-Chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

3-{[(4-Chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid

Cat. No.: B11499695
M. Wt: 368.2 g/mol
InChI Key: HGLWQYHYQQHHKM-UHFFFAOYSA-N
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Description

3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a complex structure with both chlorophenyl and chlorophenoxy groups, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 3-{[2-(4-chlorophenoxy)acetyl]amino}-3-(4-chlorophenyl)propanoic acid involves its interaction with specific molecular targets:

Properties

Molecular Formula

C17H15Cl2NO4

Molecular Weight

368.2 g/mol

IUPAC Name

3-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-chlorophenyl)propanoic acid

InChI

InChI=1S/C17H15Cl2NO4/c18-12-3-1-11(2-4-12)15(9-17(22)23)20-16(21)10-24-14-7-5-13(19)6-8-14/h1-8,15H,9-10H2,(H,20,21)(H,22,23)

InChI Key

HGLWQYHYQQHHKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)O)NC(=O)COC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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